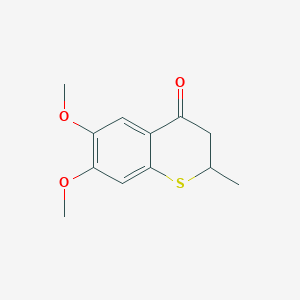
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, also known as DMTS, is a synthetic compound that belongs to the thiochromene family. It has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mécanisme D'action
The exact mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is not fully understood, but it is thought to act by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These include anti-inflammatory and antioxidant effects, as well as anticancer and neuroprotective properties. It has also been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in laboratory experiments is its relatively low toxicity and high solubility in aqueous solutions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is its limited availability, which may make it difficult for some researchers to obtain.
Orientations Futures
There are several potential future directions for research involving 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one and to identify other potential therapeutic targets for this compound.
Méthodes De Synthèse
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is typically synthesized through a multi-step process involving the reaction of 2-methyl-3-bromo-1,4-dimethoxybenzene with thiourea and sodium hydroxide. The resulting product is then subjected to a series of purification steps to obtain pure 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one.
Applications De Recherche Scientifique
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been studied for its potential applications in a variety of scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
Formule moléculaire |
C12H14O3S |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
6,7-dimethoxy-2-methyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O3S/c1-7-4-9(13)8-5-10(14-2)11(15-3)6-12(8)16-7/h5-7H,4H2,1-3H3 |
Clé InChI |
DEWXZFBKYPVHDF-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
SMILES canonique |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)

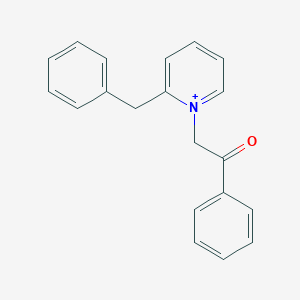
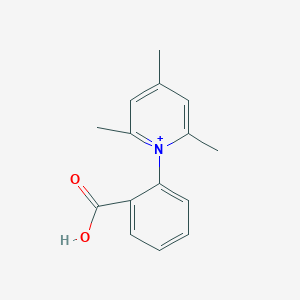
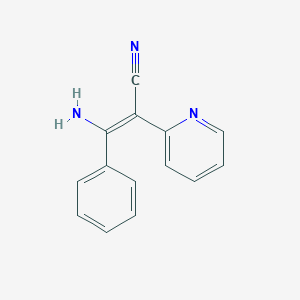
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
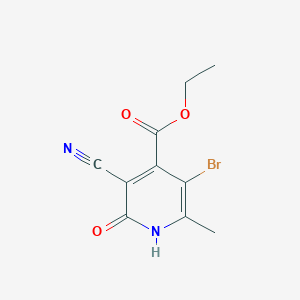
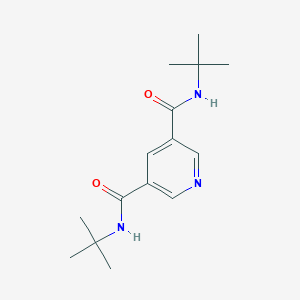
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
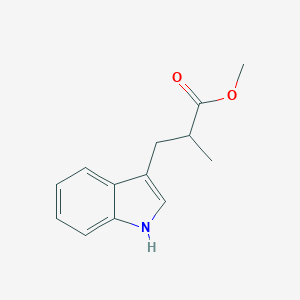
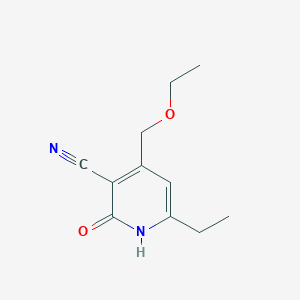
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)